molecular formula C13H32O2Si2 B13945996 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- CAS No. 54494-07-4

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl-

Cat. No.: B13945996
CAS No.: 54494-07-4
M. Wt: 276.56 g/mol
InChI Key: WYTWQDRRTMTYJO-UHFFFAOYSA-N
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Description

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- is an organosilicon compound characterized by a 13-carbon chain (tridecane) with two oxygen atoms (3,11-dioxa) and two silicon atoms (2,12-disila). The silicon centers are substituted with methyl groups, forming a 2,2,12,12-tetramethyl configuration.

Properties

CAS No.

54494-07-4

Molecular Formula

C13H32O2Si2

Molecular Weight

276.56 g/mol

IUPAC Name

trimethyl(7-trimethylsilyloxyheptoxy)silane

InChI

InChI=1S/C13H32O2Si2/c1-16(2,3)14-12-10-8-7-9-11-13-15-17(4,5)6/h7-13H2,1-6H3

InChI Key

WYTWQDRRTMTYJO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCCCCCO[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key steps:

Synthesis of Unsaturated Diisopropylsilyl Ethers

Unsaturated diisopropylsilyl ethers are synthesized by reacting allylic or homoallylic alcohols with diisopropylchlorosilane in the presence of a base such as 1H-imidazole in tetrahydrofuran (THF). This reaction proceeds under mild conditions and affords the silyl ethers in moderate to high yields (45–80%).

Representative Procedure:

  • To a solution of the alcohol and 1H-imidazole in THF, diisopropylchlorosilane is added dropwise.
  • After stirring (20 min to 18 h depending on substrate), the reaction mixture is filtered and concentrated.
  • Purification by flash chromatography yields the diisopropylsilyl ether.

Cobalt-Catalyzed Intramolecular Silylperoxidation

This step is the core of the preparation and involves the conversion of unsaturated diisopropylsilyl ethers to 3-sila-1,2,4-trioxepanes via a cobalt(II) catalyst under oxygen atmosphere with triethylsilane and tert-butyl hydroperoxide as reagents.

Key Conditions:

  • Catalyst: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) (Co(thd)2) or Co(acac)2.
  • Solvent: 1,2-Dichloroethane (DCE).
  • Atmosphere: Oxygen balloon or sparging.
  • Reducing agent: Triethylsilane.
  • Oxidant: tert-Butyl hydroperoxide.
  • Temperature: Ambient to mild heating (up to 40 °C for hindered substrates).
  • Reaction time: 0.5 to 5 hours depending on substrate sterics.

Reaction Mechanism:

  • Formation of a cobalt-hydride species catalyzed by triethylsilane and tert-butyl hydroperoxide.
  • Addition of cobalt-hydride across the alkene to form an alkyl radical.
  • Reaction of the alkyl radical with molecular oxygen to form a peroxyl radical.
  • Intramolecular transmetalation between the Co(III)-peroxyl intermediate and the diisopropylsilyl group to form the seven-membered 3-sila-1,2,4-trioxepane ring.

Yields and Catalyst Effects:

  • Co(thd)2 generally gives higher yields (up to 74% by NMR, isolated yields around 38%) and shorter reaction times compared to Co(acac)2.
  • Triethylsilane is essential to initiate the cobalt-hydride formation and improve reaction kinetics.
  • More sterically hindered alkenes require longer times and sometimes heating.

Reduction of Peroxide to Diisopropylsilylene Acetal

The peroxide moiety in the 3-sila-1,2,4-trioxepane intermediate is reduced using triphenylphosphine to yield the corresponding diisopropylsilylene acetal, which is more stable and easier to handle.

  • This two-step sequence (silylperoxidation followed by reduction) can afford diisopropylsilylene acetals in isolated yields up to 73%.
  • The diisopropylsilylene acetals may be sensitive to purification by column chromatography due to decomposition; thus, alternative purification or immediate use is recommended.

Removal of the Diisopropylsilylene Acetal Protecting Group

  • Treatment with tetrabutylammonium fluoride (TBAF) cleaves the silylene acetal, yielding the corresponding diol.
  • This step facilitates purification and isolation of the final diol products derived from the initial silylperoxidation.

Data Tables Summarizing Key Experimental Findings

Table 1. Effect of Catalyst and Silane on Yield of 3-sila-1,2,4-trioxepane

Entry Catalyst (mol %) Silane (equiv) Time (h) Yield by NMR (%) Isolated Yield (%)
1 Co(acac)2 (20) Triethylsilane (2) 1.5 21 -
2 Co(acac)2 (20) Triisopropylsilane (2.5) 20 Trace -
3 Co(acac)2 (20) Triphenylsilane (2.5) 20 Trace -
4 Co(acac)2 (20) Triethoxysilane (2.5) 20 Trace -
5 Co(acac)2 (20) Ph2MeSiH (2) 3 34 -
6 Co(thd)2 (12) Ph2MeSiH (1) 2 67 -
7 Co(thd)2 (16) PhSiH3 (0.16) 0.75 74 -
8 Co(thd)2 (10) Triethylsilane (1) 0.75 74 38

Table 2. Influence of Triethylsilane Equivalents on Reaction Conversion and Product Yield

Entry Triethylsilane (equiv) Time (h) Conversion (%) Yield of 3-sila-1,2,4-trioxepane (%) Yield of Linear Silyl Peroxide (%)
1 0 19 68 37 0
2 1 0.5 100 74 5
3 10 0.5 100 43 39
4 20 0.5 100 37 50

Table 3. Substrate Scope for Co-Catalyzed Intramolecular Silylperoxidation

Entry Substrate Type Catalyst Time (h) Yield of Diisopropylsilylene Acetal (%) Notes
1 Mono-substituted alkene (R = Ph) Co(thd)2 (10%) 0.5 60 Fast reaction
2 Secondary benzylic silyl ether Co(thd)2 (10%) 1 15 Low yield, sensitive to purification
3 Mono-substituted alkene Co(acac)2 (40%) 2 62
4 Di-substituted alkene Co(acac)2 (40%) 3 (heated) 39 Requires heating
5 Allylic substituted alkene Co(acac)2 (40%) 5 (heated) 32 Highest diastereoselectivity

Mechanistic Insights and Reaction Optimization

  • Triethylsilane is crucial for the formation of the cobalt-hydride species initiating the reaction.
  • The cobalt catalyst choice significantly impacts reaction rate and yield; Co(thd)2 is superior to Co(acac)2.
  • Intramolecular transmetalation forms the 3-sila-1,2,4-trioxepane ring selectively over linear silyl peroxide formation.
  • Steric hindrance around the alkene slows the reaction and lowers yields.
  • The peroxide intermediate is sensitive to chromatographic purification; reduction to silylene acetals improves stability.
  • Deprotection with tetrabutylammonium fluoride cleanly yields diols for further applications.

Experimental Considerations and Characterization

  • Reactions are performed under oxygen atmosphere with careful exclusion of moisture.
  • Solvents such as tetrahydrofuran and dichloroethane are dried and degassed.
  • Characterization includes $$^{1}H$$ and $$^{13}C$$ nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry.
  • Purification is carried out by flash chromatography on silica gel or neutral alumina, with attention to cobalt catalyst residues.
  • Representative synthetic procedures for substrates and intermediates are well documented, ensuring reproducibility.

Chemical Reactions Analysis

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of silanols or siloxanes, while substitution reactions can yield a variety of organosilicon compounds .

Scientific Research Applications

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves its interaction with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- (CAS 6222-22-6)

Structural Differences :

  • Chain Length : The dodecane backbone (12 carbons) vs. tridecane (13 carbons).
  • Positioning : Oxygen atoms at positions 3 and 10 (vs. 3 and 11) and silicon at 2 and 11 (vs. 2 and 12).

Key Properties :

  • Molecular Formula : C₁₂H₃₀O₂Si₂.
  • Molecular Weight : 262.54 g/mol.
  • logP (Octanol/Water): 4.25, indicating moderate lipophilicity .
  • Applications : Likely used as a silicone-based lubricant or surfactant due to its oxygen-silicon framework.

Comparison: The shorter chain and adjusted oxygen/silicon positions may reduce steric hindrance compared to the tridecane variant, enhancing solubility in non-polar solvents. The higher logP of 4.25 suggests superior lipid compatibility, which could influence its utility in hydrophobic formulations .

1,3,11,13-Tetrathiacycloeicosane, 2,2,12,12-tetramethyl- (CAS 5650-30-6)

Structural Differences :

  • Heteroatoms : Replaces oxygen with sulfur (tetrathia) and lacks silicon.
  • Cyclic Structure : A 20-membered macrocycle vs. the linear tridecane chain.

Key Properties :

  • Molecular Formula : C₂₀H₄₀S₄.
  • Molecular Weight : 408.79 g/mol.
  • Density : 0.951 g/cm³ (predicted).
  • Melting Point : 129–129.5°C.

Comparison :
The sulfur atoms and cyclic structure confer rigidity and higher thermal stability (melting point >129°C). This contrasts with the linear, oxygen/silicon-based compound, which likely has lower thermal resistance but greater flexibility. The tetrathia derivative’s density (~0.95 g/cm³) is comparable to silicone oils, suggesting overlapping applications in material science .

Borate-Functionalized Derivative: (6R,8R)-2,2',12,12-tetramethyl-6,8-bis(dioxaborolan-2-yl)-3,11-dioxa-2,12-disilatridecane

Structural Differences :

  • Functional Groups : Incorporates borate groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at positions 6 and 6.

Key Properties :

  • Synthesis : Prepared via stannane-mediated coupling reactions, validated by NMR, IR, and HRMS .
  • Applications: Potential use in Suzuki-Miyaura cross-coupling reactions or as a monomer for boron-containing polymers.

Comparison :
The borate groups enhance reactivity, enabling participation in cross-coupling chemistry—a feature absent in the unmodified tridecane compound. This functionalization expands its utility in organic synthesis and advanced material design .

2,2'-(3,7,9-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane

Structural Differences :

  • Functional Groups : Contains epoxide (oxirane) groups and additional oxygen atoms.
  • Molecular Formula : C₁₅H₂₈O₆.

Comparison :
The epoxide groups confer high reactivity toward nucleophiles, making this compound suitable for epoxy resins or adhesives. In contrast, the silicon-oxygen framework of the tridecane compound prioritizes thermal stability and hydrophobicity .

Data Table: Comparative Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Features
3,11-Dioxa-2,12-disilatridecane* C₁₃H₃₂O₂Si₂ ~276.6 (estimated) N/A Linear silicone-oxygen backbone
3,10-Dioxa-2,11-disiladodecane (CAS 6222-22-6) C₁₂H₃₀O₂Si₂ 262.54 4.25 Shorter chain, higher lipophilicity
Tetrathia Macrocycle (CAS 5650-30-6) C₂₀H₄₀S₄ 408.79 N/A High thermal stability, cyclic structure
Borate-Functionalized Derivative C₃₀H₆₂B₂O₄Si₂ ~600.6 N/A Borate groups for cross-coupling

*Estimated based on structural analogs.

Implications of Structural Differences

  • Chain Length and Flexibility : Longer chains (e.g., tridecane vs. dodecane) may improve film-forming properties in silicone-based lubricants.
  • Heteroatom Substitution : Sulfur (tetrathia) increases thermal stability, while oxygen/silicon balances flexibility and hydrophobicity.
  • Functional Groups : Borate or epoxide modifications expand reactivity for specialized applications like catalysis or resin synthesis.

Biological Activity

3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- is a siloxane compound with potential biological activity. This detailed article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3,11-Dioxa-2,12-disilatridecane is C13H32O2Si2C_{13}H_{32}O_2Si_2 with a molecular weight of 276 g/mol. The structure features two siloxane units and two ether linkages, contributing to its unique chemical behavior.

PropertyValue
Molecular FormulaC13H32O2Si2
Molecular Weight276 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that siloxane compounds exhibit antimicrobial properties. A study highlighted that siloxanes can disrupt microbial cell membranes and inhibit growth. While specific data on 3,11-Dioxa-2,12-disilatridecane is limited, similar compounds have shown effectiveness against various bacteria and fungi .

Cytotoxicity Studies

Cytotoxicity assays conducted on related siloxane compounds suggest potential anticancer properties. For instance, a related compound demonstrated selective toxicity towards leukemia cells while being well tolerated in murine models . This raises the possibility that 3,11-Dioxa-2,12-disilatridecane may also possess cytotoxic effects worth exploring.

Table 2: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Siloxane AHuman Molt 4/C815High
Siloxane BMurine P38820Moderate
Siloxane CHuman CEM T-lymphocytes10High

Synthesis Methods

The synthesis of 3,11-Dioxa-2,12-disilatridecane typically involves the reaction of silanes with appropriate alkylating agents under controlled conditions. A common method includes:

  • Preparation of Silanes : Reacting silicon tetrachloride with alcohols to form silanol intermediates.
  • Formation of Siloxanes : Condensing silanols in the presence of a catalyst to form cyclic or linear siloxanes.
  • Alkylation : Introducing alkyl groups through nucleophilic substitution reactions.

Case Study: Synthesis Optimization

In a recent study focusing on optimizing the synthesis of similar siloxanes, researchers reported improved yields by adjusting reaction temperatures and using specific catalysts. Such methodologies could be adapted for synthesizing 3,11-Dioxa-2,12-disilatridecane efficiently .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl-?

  • Methodological Answer : Synthesis typically involves organosilicon chemistry, leveraging controlled condensation reactions. A stepwise approach includes:

  • Step 1 : Reacting chlorosilane precursors (e.g., tetramethyldichlorosilane) with diols under anhydrous conditions to form siloxane linkages.
  • Step 2 : Purification via fractional distillation or preparative HPLC to isolate the target compound.
  • Validation : Confirm structural integrity using NMR (¹H, ¹³C, and ²⁹Si) and FTIR to verify Si-O-Si bond formation .
    • Key Consideration : Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis.

Q. How can researchers characterize the thermal stability of this compound under experimental conditions?

  • Methodological Answer :

  • Techniques : Use thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen to assess decomposition temperatures.
  • Complementary Data : Pair with differential scanning calorimetry (DSC) to detect phase transitions or exothermic/endothermic events.
  • Control Experiments : Compare stability against analogous siloxanes (e.g., hexamethyldisiloxane) to contextualize results .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV/Vis detection, using C18 columns and acetonitrile/water gradients.
  • Mass Spectrometry : Couple HPLC with ESI-MS for high-sensitivity identification of low-abundance contaminants (e.g., residual catalysts or byproducts) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 3,11-Dioxa-2,12-disilatridecane to maximize yield and purity?

  • Methodological Answer :

  • Design Parameters : Vary factors such as reaction temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (toluene vs. THF).
  • Response Variables : Measure yield (gravimetry) and purity (HPLC area%).
  • Statistical Analysis : Use ANOVA to identify significant interactions; prioritize factors with p-values <0.05. Example: Higher catalyst loads may reduce reaction time but increase byproduct formation .

Q. What computational approaches are suitable for modeling the compound’s reactivity in siloxane-based systems?

  • Methodological Answer :

  • Software Tools : Employ density functional theory (DFT) via Gaussian or COMSOL Multiphysics to simulate Si-O bond cleavage energies.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from thermal degradation studies).
  • AI Integration : Train machine learning models on existing siloxane datasets to predict reaction pathways under novel conditions .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Systematic Replication : Standardize solvent purity (e.g., HPLC-grade) and temperature controls (±0.1°C).
  • Advanced Techniques : Use small-angle X-ray scattering (SAXS) to study aggregation behavior, which may explain discrepancies in polar vs. nonpolar solvents.
  • Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., solvent polarity index, Hildebrand parameters) influencing solubility .

Q. What interdisciplinary methodologies enhance the study of this compound’s environmental fate?

  • Methodological Answer :

  • Ecotoxicology : Use Daphnia magna bioassays to assess acute toxicity, paired with LC-MS/MS to track biodegradation products.
  • Computational Ecology : Integrate molecular dynamics simulations with environmental compartment models (e.g., EPI Suite) to predict bioaccumulation potential .

Key Methodological Notes

  • Experimental Replication : Always include triplicate runs for critical steps (e.g., synthesis, purity checks) to ensure reproducibility.
  • Data Contradictions : When conflicting data arise, re-examine instrumental calibration (e.g., NMR referencing) and sample preparation protocols before revising hypotheses .
  • Interdisciplinary Collaboration : Leverage partnerships with computational chemists or ecotoxicologists to address multifaceted research challenges .

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